Regioisomeric Purity for Reproducible Synthesis
The target compound's ortho-substitution pattern is a defined and verifiable attribute, distinct from the para-substituted analog (CAS 125393-32-0). This regioisomerism directly impacts the spatial orientation of the piperidine ring in the final sulfonamide product, a factor critical for biological target engagement. Commercial sourcing specifies a purity of 95% for the target ortho-isomer, which provides a quantifiable baseline for procurement, as opposed to purchasing an undefined isomeric mixture . This ensures the synthetic input has a defined regioisomeric composition, a key quality attribute for reproducible research.
| Evidence Dimension | Regioisomeric Purity (ortho vs. para substitution) |
|---|---|
| Target Compound Data | >95% purity (ortho-substituted isomer) |
| Comparator Or Baseline | 4-(Piperidin-1-yl)benzenesulfonyl chloride (CAS 125393-32-0, para-substituted isomer) |
| Quantified Difference | Defined ortho-isomer vs. para-isomer; regioisomeric composition is a critical quality attribute for the target. |
| Conditions | Commercial sourcing specifications (Leyan product 2016365) |
Why This Matters
Procuring a defined regioisomer ensures reproducible spatial orientation of the piperidine moiety in downstream products, which is essential for structure-activity relationship (SAR) studies and patent enablement.
